molecular formula C17H11BrCl2N2O2 B2913200 3-(3-bromo-4-methoxyphenyl)-2-cyano-N-(2,5-dichlorophenyl)prop-2-enamide CAS No. 359430-96-9

3-(3-bromo-4-methoxyphenyl)-2-cyano-N-(2,5-dichlorophenyl)prop-2-enamide

Cat. No.: B2913200
CAS No.: 359430-96-9
M. Wt: 426.09
InChI Key: OHSVFKVLLBOEOB-UHFFFAOYSA-N
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Description

3-(3-bromo-4-methoxyphenyl)-2-cyano-N-(2,5-dichlorophenyl)prop-2-enamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes bromine, methoxy, cyano, and dichlorophenyl groups. These functional groups contribute to its reactivity and potential utility in different chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-bromo-4-methoxyphenyl)-2-cyano-N-(2,5-dichlorophenyl)prop-2-enamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Methoxylation: The addition of a methoxy group to the brominated phenyl ring.

    Nitrile Formation:

    Amidation: The formation of the amide bond with the dichlorophenyl group.

Each of these steps requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated systems for precise control of reaction parameters, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3-bromo-4-methoxyphenyl)-2-cyano-N-(2,5-dichlorophenyl)prop-2-enamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The bromine and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines

Scientific Research Applications

3-(3-bromo-4-methoxyphenyl)-2-cyano-N-(2,5-dichlorophenyl)prop-2-enamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies related to enzyme inhibition, protein binding, and cellular signaling pathways.

    Industry: It may be used in the production of specialty chemicals, agrochemicals, and materials science research.

Mechanism of Action

The mechanism of action of 3-(3-bromo-4-methoxyphenyl)-2-cyano-N-(2,5-dichlorophenyl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to active sites or allosteric sites, modulating the activity of the target molecule. This can lead to changes in biochemical pathways and cellular processes, making it a valuable tool for studying biological mechanisms.

Comparison with Similar Compounds

Similar Compounds

    3-(3-bromo-4-methoxyphenyl)-2-cyano-N-(2,4-dichlorophenyl)prop-2-enamide: Similar structure but with a different position of the chlorine atoms.

    3-(3-bromo-4-methoxyphenyl)-2-cyano-N-(2,5-difluorophenyl)prop-2-enamide: Similar structure but with fluorine atoms instead of chlorine.

    3-(3-bromo-4-methoxyphenyl)-2-cyano-N-(2,5-dimethylphenyl)prop-2-enamide: Similar structure but with methyl groups instead of chlorine.

Uniqueness

The uniqueness of 3-(3-bromo-4-methoxyphenyl)-2-cyano-N-(2,5-dichlorophenyl)prop-2-enamide lies in its specific combination of functional groups, which confer distinct reactivity and binding properties. This makes it particularly useful for certain applications where other similar compounds may not be as effective.

Properties

IUPAC Name

(E)-3-(3-bromo-4-methoxyphenyl)-2-cyano-N-(2,5-dichlorophenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11BrCl2N2O2/c1-24-16-5-2-10(7-13(16)18)6-11(9-21)17(23)22-15-8-12(19)3-4-14(15)20/h2-8H,1H3,(H,22,23)/b11-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHSVFKVLLBOEOB-IZZDOVSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C(C#N)C(=O)NC2=C(C=CC(=C2)Cl)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C(\C#N)/C(=O)NC2=C(C=CC(=C2)Cl)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11BrCl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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